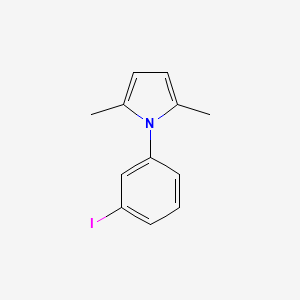

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

Description

Significance of the Pyrrole (B145914) Scaffold in Contemporary Chemical Research

The pyrrole ring is a five-membered aromatic heterocycle that serves as a core structural unit in a vast array of biologically active molecules and functional materials. rsc.orgnih.govalliedacademies.org Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. wikipedia.orgraijmr.com In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.gov Consequently, pyrrole derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgraijmr.comresearchgate.net

The versatility of the pyrrole ring allows for the synthesis of a diverse library of compounds through various substitution patterns on both the nitrogen and carbon atoms of the ring. nih.govbohrium.com This structural diversity is a key factor in its widespread application in drug discovery programs. nih.govnih.gov Beyond pharmaceuticals, pyrrole-based compounds are integral to the development of advanced materials such as conducting polymers (e.g., polypyrrole), dyes, and catalysts for polymerization processes. alliedacademies.orgwikipedia.org

Role of Organoiodine Compounds in Modern Organic Synthesis

Organoiodine compounds have become indispensable tools in modern organic synthesis, largely due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgwikipedia.org This reactivity is fundamental to many classic and contemporary organic transformations, including the Williamson ether synthesis, Wurtz coupling, and the formation of Grignard reagents. wikipedia.org

A particularly important class of organoiodine compounds is hypervalent iodine reagents, where the iodine atom is in a higher oxidation state (typically +3 or +5). researchgate.netacs.org These compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are valued as mild and selective oxidizing agents for a wide range of functional groups. acs.orgresearchgate.net Hypervalent iodine reagents are often considered environmentally benign alternatives to heavy metal-based oxidants. rsc.org Furthermore, they are employed in a variety of oxidative coupling reactions and as group transfer reagents. nih.govacs.org The reactivity of organoiodine compounds, especially aryl iodides, in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) has revolutionized the construction of complex organic molecules. frontiersin.org

Specific Focus on N-Aryl-2,5-dimethyl-1H-pyrrole Architectures

Within the broader class of pyrrole derivatives, N-aryl-2,5-dimethyl-1H-pyrrole architectures have garnered significant attention. The 2,5-dimethyl substitution pattern is readily accessible through the Paal-Knorr synthesis, which involves the condensation of hexane-2,5-dione with a primary amine, in this case, an aniline (B41778) derivative. researchgate.net This synthetic accessibility allows for the straightforward generation of a wide variety of N-aryl substituted pyrroles.

Research Avenues and Future Directions for 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

The specific compound, this compound, represents a versatile building block with significant potential for further chemical exploration. The presence of the iodo-substituent on the N-phenyl ring opens up a wide range of synthetic possibilities. This iodo group can serve as a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of functional groups at the 3-position of the phenyl ring.

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Derivatives: The compound can be used as a key intermediate in the synthesis of more complex molecules. For instance, Suzuki coupling could be employed to introduce new aryl or heteroaryl groups, while Sonogashira coupling could be used to append alkyne functionalities. These modifications would lead to the generation of novel chemical entities with potentially enhanced biological activities.

Development of Bioactive Compounds: Given the established biological potential of the N-aryl-2,5-dimethyl-1H-pyrrole scaffold, derivatives of this compound will likely be screened for a range of therapeutic applications. The introduction of different substituents via the iodo group could lead to the discovery of new drug candidates with improved potency and selectivity.

Materials Science Applications: The ability to functionalize the molecule through the iodo group also makes it an interesting candidate for the development of new organic materials. For example, the synthesis of conjugated polymers incorporating this pyrrole unit could lead to materials with interesting electronic and photophysical properties for applications in organic electronics.

Compound Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂IN |

| Molecular Weight | 297.14 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONDZQDYFVQUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406333 | |

| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-37-9 | |

| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of N-Arylation Reactions

N-arylation reactions are fundamental processes for creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, natural products, and materials science. For a substrate like 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, these transformations are most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). researchgate.netresearchgate.net

In a typical palladium-catalyzed pathway, the reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is followed by the coordination of the amine (or its conjugate base, the amide) to the resulting palladium(II) complex. Subsequent deprotonation and reductive elimination yield the N-arylated product and regenerate the palladium(0) catalyst, allowing the cycle to continue. researchgate.net

Copper-catalyzed N-arylation, or the Ullmann reaction, follows a different, though related, mechanistic course. Most contemporary Ullmann reactions are believed to involve a Cu(I) species as the active catalyst. acs.org The cycle often begins with the coordination of a ligand and the amine to the Cu(I) salt. This is followed by the reaction with the aryl iodide, which can proceed through various proposed intermediates to form the final C-N bond. acs.org

Role of the Iodine Substituent in Directing Reactivity and Selectivity

The iodine substituent on the phenyl ring is the primary determinant of the molecule's reactivity in cross-coupling reactions. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for the CH₃-I bond. wikipedia.org This inherent weakness makes the iodide ion an excellent leaving group, facilitating reactions where the C-I bond is cleaved. fiveable.me

In the context of transition metal-catalyzed reactions, the high reactivity of the C-I bond allows for facile oxidative addition to metal centers like palladium(0) or copper(I), often under milder conditions than those required for aryl bromides or chlorides. nih.gov This step is frequently the rate-determining step in the catalytic cycle. mit.edu The presence of the iodine atom makes the attached carbon atom susceptible to nucleophilic attack, a key feature in nucleophilic aromatic substitution reactions. fiveable.me

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

The catalytic cycles for transition metal-mediated N-arylation reactions have been extensively studied. A generalized cycle for a palladium-catalyzed process, such as the Buchwald-Hartwig amination, serves as a representative model.

Key Stages of a Palladium-Catalyzed N-Arylation Cycle:

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The aryl iodide (Ar-I) reacts with the active Pd(0) catalyst, cleaving the C-I bond and forming a Pd(II) complex. | Ar-Pd(II)-I(L)n |

| 2. Ligand Exchange/Coordination | The amine (R₂NH) or its corresponding amide displaces a ligand on the Pd(II) center. | [Ar-Pd(II)(NR₂H)-I(L)n-1]⁺ |

| 3. Deprotonation | An external base removes a proton from the coordinated amine, forming a palladium amide complex. | Ar-Pd(II)-NR₂(L)n |

| 4. Reductive Elimination | The final C-N bond is formed as the arylated amine product is expelled from the coordination sphere, regenerating the Pd(0) catalyst. | Ar-NR₂ |

Kinetic investigations into related systems have shown that under many conditions, the initial oxidative addition of the aryl halide to the metal center is the turnover-limiting step of the cycle. mit.edunih.gov However, factors such as the choice of ligand, base, and substrate can alter the rate-determining step. In some cases, catalyst poisoning can occur due to the accumulation of iodide ions in the reaction mixture, which can be mitigated by the addition of silver salts to precipitate the iodide. nih.gov

Distinction between Radical and Polar Mechanisms in Organoiodine Chemistry

Organic reactions can broadly be classified into polar and radical mechanisms, distinguished by how covalent bonds are cleaved and formed. pressbooks.pub Organoiodine chemistry provides examples of both pathways.

Polar Reactions: These reactions involve the movement of electron pairs and are characterized by heterolytic cleavage, where one atom retains both electrons from a broken bond, leading to the formation of charged intermediates (ions). wikibooks.org Most transition metal-catalyzed cross-coupling reactions, including the N-arylation of this compound, are considered polar mechanisms. They involve formal changes in the oxidation state of the metal center and the interaction between nucleophilic and electrophilic partners. pressbooks.pub

Radical Reactions: These reactions involve single electron movements and are characterized by homolytic cleavage, where a bond breaks symmetrically, leaving each atom with one unpaired electron, forming radicals. wikibooks.org While less common for N-arylation, radical pathways can be relevant for organoiodine compounds under specific conditions, such as photochemical induction or in the presence of radical initiators. umich.edu For instance, some reactions involving hypervalent iodine reagents proceed through radical intermediates generated by single electron transfer (SET) or homolysis of a weak hypervalent bond. nih.govnih.gov

| Feature | Polar Mechanism | Radical Mechanism |

| Electron Movement | Electron pairs (two electrons) | Single electrons |

| Bond Cleavage | Heterolytic (uneven) | Homolytic (even) |

| Intermediates | Ions (cations, anions) | Radicals (uncharged, unpaired electron) |

| Typical Catalyst | Transition metals (e.g., Pd, Cu) | Light (photolysis), radical initiators |

| Example | Buchwald-Hartwig Amination | Radical-induced deiodination |

Influence of Steric and Electronic Factors on Reaction Efficiency and Product Distribution

The outcome and efficiency of reactions involving this compound are heavily influenced by both steric and electronic effects.

Steric Factors: Steric hindrance plays a critical role in modulating reactivity. In the case of this compound, the two methyl groups at the 2- and 5-positions of the pyrrole (B145914) ring create significant steric bulk around the nitrogen atom. This steric hindrance can affect the rate of coordination to the metal catalyst and the subsequent reductive elimination step. While bulky ligands are often required on the metal catalyst to promote reductive elimination, excessive steric clash between the substrate and the catalyst can slow the reaction. The position of the iodine substituent at the meta position on the phenyl ring avoids the significant ortho-steric hindrance that can dramatically slow or prevent oxidative addition. nih.gov The large N-aryl group can also influence the physical properties of the resulting molecule by inhibiting intermolecular π-π stacking. ccspublishing.org.cn

Derivatization and Functionalization Strategies of 1 3 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Functionalization at the Pyrrole (B145914) Ring (C-3, C-4 positions)

The pyrrole ring, particularly when substituted with electron-donating methyl groups at the C-2 and C-5 positions, is highly activated towards chemical transformation. The blockage of these positions channels the reactivity to the C-3 and C-4 carbons, allowing for selective derivatization.

Pyrrole and its derivatives are significantly more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate. pearson.comslideshare.net While substitution in unsubstituted pyrrole preferentially occurs at the C-2 and C-5 positions, the presence of the methyl groups in 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole directs electrophiles to the C-3 and C-4 positions. quora.comquora.com

A prominent example of EAS on such a scaffold is the Vilsmeier-Haack reaction. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.comchemistrysteps.com The electrophilic iminium salt generated in situ attacks the C-3 position of the pyrrole ring, and subsequent hydrolysis yields the corresponding 3-formyl derivative. The regioselectivity is primarily governed by steric factors and the electronic effects of the N-aryl substituent. rsc.org

Other classical EAS reactions applicable to this core include:

Halogenation: Introduction of bromine or chlorine at the C-3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using mild nitrating agents.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically under milder conditions than those required for benzene. pearson.com

Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrrole Core

| Reaction Type | Reagent(s) | Functional Group Introduced | Position |

| Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) | C-3 |

| Halogenation | NBS or NCS | -Br or -Cl | C-3 |

| Nitration | Mild Nitrating Agent | -NO₂ (Nitro) | C-3 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | -COR (Acyl) | C-3 |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For pyrrole derivatives, palladium and rhodium catalysts are particularly effective. rsc.org

Palladium-catalyzed direct arylation can functionalize the C-3 and C-4 positions of 2,5-substituted pyrroles using aryl halides. nih.govresearchgate.netrsc.org For instance, the reaction of this compound with a different aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base can lead to the formation of a C-C bond at the C-3 position, yielding a 3-aryl derivative. researchgate.netkobe-u.ac.jp

Rhodium(III)-catalyzed C-H activation offers another sophisticated route. acs.orgnih.gov By employing directing groups, often attached to the nitrogen of the heterocyclic core, it is possible to achieve highly regioselective annulations and functionalizations with partners like alkynes and alkenes. thieme-connect.comacs.org This strategy allows for the construction of complex fused heterocyclic systems starting from the pyrrole scaffold.

Carboxamide and hydrazide functionalities are valuable in medicinal chemistry and materials science. These groups can be introduced onto the pyrrole ring, typically starting from a carboxylic acid derivative at the C-3 position.

A synthetic pathway could begin with the Vilsmeier-Haack formylation (as described in 4.1.1) to yield this compound-3-carbaldehyde. Mild oxidation of this aldehyde would produce the corresponding carboxylic acid. The carboxylic acid can then be converted to a carboxamide via standard amide coupling reactions with an amine (R₂NH) using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU.

To synthesize the hydrazide , the carboxylic acid is first esterified (e.g., with ethanol (B145695) in acidic conditions) to form an ethyl ester. Subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the displacement of the ethoxy group to form the desired hydrazide (-CONHNH₂). uobaghdad.edu.iqnih.gov These hydrazides are stable intermediates that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. nih.govmdpi.com In some cases, hydrazide derivatives can be used as precursors for other heterocyclic rings like 2H-pyrrole-2-ones. researchgate.net

The introduction of vinyl groups at the C-3 and C-4 positions of the pyrrole ring can be achieved through several modern synthetic methods, most notably the Heck reaction. mdpi.com The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov To apply this to the pyrrole core, one would first need to introduce a halide (e.g., bromine or iodine) at the C-3 position via electrophilic halogenation. The resulting 3-halo-1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole could then be coupled with various alkenes (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to furnish the C-3 vinyl derivative.

An alternative, more direct approach is the oxidative Heck reaction, which can couple vinyl boronic esters directly with the C-H bonds of electron-rich heterocycles, circumventing the need for pre-halogenation. nih.gov It is also possible to perform palladium-catalyzed vinylation on the endocyclic C=C bonds of pyrroles, leading to dearomatized spirocyclic products. sioc-journal.cn While N-vinylation of pyrroles with vinyl triflates is also a known palladium-catalyzed process, achieving C-vinylation typically requires the strategies mentioned above. nih.gov

The electron-rich double bonds of the pyrrole ring are susceptible to oxidation, which can be controlled to produce novel, highly functionalized heterocyclic structures. A key method for this transformation is the reaction with singlet oxygen (¹O₂). nih.govrsc.org Singlet oxygen, typically generated in situ using a photosensitizer (e.g., Rose Bengal or methylene (B1212753) blue) and light, can react with the pyrrole core in a [4+2] cycloaddition (Diels-Alder type) reaction across the C-2 and C-5 diene system. researchgate.net

Transformations at the Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of substituents, profoundly altering the molecule's steric and electronic properties without modifying the pyrrole core.

Key transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, resulting in a biphenyl (B1667301) or styrenyl derivative, respectively.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent at the 3-position of the phenyl ring. researchgate.net

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C-C bond, yielding an arylethynyl derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation by coupling with a primary or secondary amine, ammonia (B1221849) equivalent, or N-heterocycle. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides and tolerates a wide range of functional groups. nih.govbeilstein-journals.org

Ullmann Condensation: A copper-catalyzed coupling reaction, which is a classical method for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org It can be used to couple the iodophenyl moiety with amines, phenols, or thiols, often under harsher conditions than palladium-catalyzed methods but still synthetically useful. researchgate.netmdpi.com

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent (R-SnR'₃) to form a C-C bond.

Cyanation: Introduction of a nitrile (-CN) group using a cyanide source (e.g., Zn(CN)₂) and a palladium catalyst.

Table 2: Cross-Coupling Reactions at the Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | New Bond Formed | Moiety Introduced |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) + Base | C-C | Aryl, Vinyl |

| Heck Coupling | Alkene | Pd(0) + Base | C-C | Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) + Base | C-C (sp) | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) + Base | C-N | Amino |

| Ullmann Condensation | Amine, Alcohol, Thiol | Cu(I) + Base | C-N, C-O, C-S | Amino, Ether, Thioether |

| Stille Coupling | Organostannane | Pd(0) | C-C | Alkyl, Aryl, Vinyl |

| Cyanation | Cyanide Source | Pd(0) | C-CN | Cyano (Nitrile) |

Post-Synthetic Cross-Coupling Reactions at the Iodine Position (e.g., further arylation or alkynylation)

The carbon-iodine bond on the phenyl ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. wikipedia.orglibretexts.org Two of the most significant examples are the Suzuki-Miyaura and Sonogashira coupling reactions. sigmaaldrich.com

The Suzuki-Miyaura coupling facilitates the formation of a biaryl linkage by reacting the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly efficient for coupling 3-iodo-pyrrole substrates with a wide range of electron-rich, electron-poor, and sterically hindered arylboronic acids. researchgate.net This reaction allows for the synthesis of complex molecules with extended aromatic systems. nih.govnih.gov

The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating aryl-alkyne structures, which are important intermediates in the synthesis of natural products, biologically active molecules, and organic materials. nih.gov The reaction can be carried out under mild, often room-temperature, conditions. wikipedia.orgnih.gov

| Reaction Type | Reactants | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | PdCl₂(dppf), Base (e.g., K₂CO₃) | 1-(3-Arylphenyl)-2,5-dimethyl-1H-pyrrole |

| Sonogashira Coupling | This compound + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(3-(Alkynyl)phenyl)-2,5-dimethyl-1H-pyrrole |

Nucleophilic Displacement of the Iodine Atom

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is challenging, copper-catalyzed Ullmann-type reactions provide a viable pathway for the displacement of the iodine atom with various nucleophiles. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than palladium-catalyzed couplings but are effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org

The Ullmann condensation can be used to couple this compound with alcohols, phenols, amines, and thiols. organic-chemistry.orgresearchgate.net Modern protocols have improved upon the harsh conditions of the classic Ullmann reaction, with the use of ligands such as L-proline or 1,10-phenanthroline (B135089) allowing the reactions to proceed at lower temperatures and with better yields. researchgate.netacs.org This method is particularly useful for introducing heteroatomic functional groups onto the phenyl ring.

| Reaction Type | Nucleophile | Catalyst System | Product Class |

|---|---|---|---|

| Ullmann C-O Coupling | Alcohol/Phenol (ROH) | CuI, Ligand, Base | Aryl Ethers |

| Ullmann C-N Coupling (Goldberg Reaction) | Amine (R₂NH) | CuI, Ligand, Base | Aryl Amines |

| Ullmann C-S Coupling | Thiol (RSH) | CuI, Ligand, Base | Aryl Thioethers |

Side-Chain Functionalization and Linker Strategies (e.g., pyrrole-substituted beta-lactams)

An alternative functionalization strategy involves incorporating the 1-aryl-2,5-dimethyl-1H-pyrrole moiety into other biologically relevant scaffolds, such as β-lactams. While not a direct modification of the pre-formed this compound, this approach utilizes the Paal-Knorr synthesis to construct the pyrrole ring onto a functionalized precursor. mdpi.comuctm.edu

For instance, pyrrole-substituted β-lactams can be synthesized by reacting a 3-amino β-lactam with a 1,4-dicarbonyl compound like acetonylacetone (hexane-2,5-dione). nih.govresearchgate.net This reaction, often catalyzed by molecular iodine under mild conditions (room temperature or microwave irradiation), efficiently forms the 2,5-dimethylpyrrole ring directly onto the β-lactam core. nih.gov This strategy effectively uses the pyrrole as a significant side-chain, linking it to another pharmacophore to create hybrid molecules with potentially novel biological activities. nih.gov

| Precursor 1 | Precursor 2 | Conditions | Product Example |

|---|---|---|---|

| 3-Amino-1,4-diphenylazetidin-2-one | Hexane-2,5-dione | I₂ (cat.), EtOH, RT or Microwave | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,4-diphenylazetidin-2-one |

Synthesis of Polycyclic and Fused Pyrrole Systems

The synthesis of polycyclic and fused systems from this compound can be achieved through multi-step sequences that often begin with a cross-coupling reaction. By introducing a strategically placed functional group onto the phenyl ring via Suzuki or Sonogashira coupling, a subsequent intramolecular cyclization can be induced to form a new ring fused to the N-phenyl group. beilstein-journals.org

A hypothetical route could involve the Suzuki coupling of this compound with 2-formylphenylboronic acid. The resulting aldehyde-functionalized product could then undergo an intramolecular cyclization, such as a Friedel-Crafts type reaction or reductive amination, to form a new six- or seven-membered ring that incorporates the pyrrole's N-phenyl substituent. Another approach is intramolecular radical cyclization, where an appropriately substituted aryl group, introduced via cross-coupling, can cyclize onto the pyrrole ring or an adjacent position to form fused polyheterocycles. nih.govbeilstein-journals.org

| Step 1: Reaction | Intermediate Product | Step 2: Reaction | Final Product Class |

|---|---|---|---|

| Suzuki coupling with 2-formylphenylboronic acid | 1-(3-(2-formylphenyl))phenyl-2,5-dimethyl-1H-pyrrole | Intramolecular cyclization (e.g., acid-catalyzed) | Fused Pyrrolo-benzazepine derivative |

| Sonogashira coupling with 2-ethynyl aniline (B41778) | 1-(3-(2-aminophenylethynyl))phenyl-2,5-dimethyl-1H-pyrrole | Intramolecular hydroamination/cyclization | Fused Pyrrolo-quinoline derivative |

Spectroscopic and Structural Characterization Studies

Computational and Theoretical Chemistry of 1 3 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reaction energetics. However, no specific DFT studies for 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole were found in the searched scientific literature.

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. This analysis yields crucial data such as bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis provides insights into the distribution of electrons within the molecule.

Despite the utility of this method, specific optimized geometric parameters (bond lengths, angles) and detailed electronic structure analyses for this compound are not available in published research.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A specific FMO analysis for this compound, including the energies of its HOMO and LUMO orbitals and the resulting energy gap, has not been reported in the available literature. Therefore, a data table of these values and associated reactivity descriptors cannot be provided.

Prediction of Thermodynamic Parameters and Reaction Pathways

DFT calculations are frequently used to predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for molecules and chemical reactions. This information is vital for understanding the stability of a compound and the feasibility of potential reaction pathways.

There are no published studies containing predicted thermodynamic parameters or the exploration of reaction pathways for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and intramolecular stabilizing interactions.

A detailed NBO analysis, including the quantification of donor-acceptor interactions and stabilization energies for this compound, is not present in the reviewed scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to characterize the nature of chemical bonds, such as whether they are covalent, ionic, or possess characteristics of both. It identifies bond critical points (BCPs) and analyzes their properties to describe bonding.

Specific QTAIM studies to characterize the bonding within this compound have not been published. Consequently, data tables detailing the properties of its bond critical points are unavailable.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties. These predictions are valuable for interpreting experimental data and confirming molecular structures. This includes calculating NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra).

No computational studies predicting the NMR chemical shifts, vibrational frequencies, or electronic transition properties for this compound could be located in the public domain.

Theoretical Studies on Aromaticity and Electron Delocalization within the Pyrrole (B145914) Ring

The aromaticity of the pyrrole ring in "this compound" is a key determinant of its stability and reactivity. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. Theoretical studies employ various descriptors to quantify the degree of aromaticity.

Commonly used computational methods to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a widely used method for evaluating aromaticity. NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Highly negative NICS values are indicative of strong diatropic ring currents, which are a hallmark of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths within the ring. A HOMA value approaching 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system.

Electronic Criteria: Analysis of electron delocalization, often through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can also provide insight into the aromatic nature of the pyrrole ring.

For the pyrrole ring in "this compound," theoretical calculations would be expected to confirm its aromatic character, consistent with Hückel's rule (6 π electrons). The substituents on the pyrrole ring (the 3-iodophenyl group at the nitrogen and the two methyl groups) can modulate the electron density and, consequently, the degree of aromaticity, although the fundamental aromatic nature of the pyrrole core is retained.

Molecular Modeling and Docking Studies for Elucidating Binding Interactions in Chemical Systems

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein's active site. These studies are fundamental in drug discovery and materials science for understanding intermolecular interactions. For "this compound," docking simulations can elucidate its potential to interact with various biological targets.

The process of a typical molecular docking study involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand ("this compound") are prepared. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

While specific docking studies for "this compound" are not detailed in publicly available literature, related pyrrole derivatives have been investigated as inhibitors for various enzymes, such as kinases. A hypothetical docking study of this compound would likely reveal interactions involving the iodophenyl group, which could engage in halogen bonding or hydrophobic interactions, and the pyrrole ring, which could participate in π-stacking with aromatic amino acid residues in a protein's active site.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems, like pyrrole derivatives, are often investigated for their NLO properties.

Computational chemistry provides a means to predict the NLO response of molecules through the calculation of polarizability (α) and hyperpolarizability (β and γ). These properties describe the molecule's response to an external electric field.

First Hyperpolarizability (β): This tensor quantity is a measure of the second-order NLO response and is crucial for effects like second-harmonic generation.

Second Hyperpolarizability (γ): This property relates to the third-order NLO response, which governs phenomena such as third-harmonic generation and two-photon absorption.

Advanced Research Applications of N Aryl Iodopyrroles in Chemical Science

Applications in Materials Science

The pursuit of novel organic materials with tailored electronic and optical properties is a major driving force in contemporary materials science. N-aryl iodopyrroles, such as 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, have emerged as crucial precursors for the synthesis of a variety of functional organic materials, including organic semiconductors and conductive polymers.

Design and Synthesis of Organic Semiconductors

Organic semiconductors are at the heart of next-generation electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor material. Pyrrole-containing semiconducting materials have garnered attention for their potential to yield unique optical and electronic properties. researchgate.net

The presence of the 3-iodophenyl group in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the facile introduction of various π-conjugated moieties, leading to the creation of extended conjugated systems with desirable electronic properties. For instance, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can be employed to synthesize donor-acceptor (D-A) type organic semiconductors, where the electron-rich pyrrole (B145914) unit acts as the donor and the newly introduced group can be an acceptor. The ability to systematically vary the structure of the coupled fragment provides a powerful tool for tuning the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the bandgap and charge transport characteristics of the resulting semiconductor.

| Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biaryl-substituted pyrrole | OFETs, OPVs |

| Sonogashira Coupling | Terminal alkyne | Arylalkynyl-substituted pyrrole | OLEDs, Organic Conductors |

| Heck Coupling | Alkene | Alkenyl-substituted pyrrole | Functional Dyes, Sensors |

Development of Functional Materials with Tailored Properties

Beyond organic semiconductors, N-aryl iodopyrroles are instrumental in the development of a broader class of functional materials with tailored properties. The versatility of the iodine handle allows for the incorporation of a wide range of functional groups, each imparting specific characteristics to the final material. For example, the introduction of fluorescent moieties can lead to the creation of novel organic dyes and sensors. The modification of the N-aryl group can also influence the intermolecular packing and solid-state morphology of the material, which are critical for applications such as organic thin-film transistors. The ability to fine-tune these properties at the molecular level is a key advantage of using building blocks like this compound.

Precursors for Conductive Polymers and Advanced Macromolecular Architectures

Conductive polymers are a class of organic materials that combine the electrical properties of metals with the processability and mechanical flexibility of polymers. Polypyrrole and its derivatives are well-known conductive polymers. The polymerization of pyrrole monomers can be achieved through electrochemical or chemical methods.

This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel conductive polymers. The iodophenyl group can be utilized in polymerization reactions, such as Suzuki or Stille coupling polymerization, to create well-defined, regioregular conjugated polymers. The structure of the resulting polymer, including the nature of the repeating unit and the presence of side chains, can be precisely controlled, which in turn influences the polymer's conductivity, solubility, and processability. This level of control is crucial for the development of advanced macromolecular architectures for applications in flexible electronics, sensors, and energy storage devices.

Ligand Design in Catalysis

The development of new and efficient catalysts is a cornerstone of modern chemical synthesis. The design of the ligand that coordinates to the metal center is of paramount importance as it dictates the catalyst's activity, selectivity, and stability. N-arylpyrroles have been explored as components of ligands for homogeneous catalysis.

The this compound scaffold can be elaborated into more complex ligand structures. The iodine atom can be replaced through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting ligands can then be used to prepare transition metal complexes for a variety of catalytic transformations. The pyrrole nitrogen and the appended coordinating groups can act in a multidentate fashion, creating a specific coordination environment around the metal center. This can lead to enhanced catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. The steric and electronic properties of the ligand can be systematically modified by altering the substituents on the pyrrole and phenyl rings, allowing for the fine-tuning of the catalyst's behavior.

Synthetic Intermediates for Complex Molecule Synthesis

The ability to construct complex molecular architectures is fundamental to organic chemistry, with applications ranging from medicinal chemistry to the synthesis of natural products. The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of diverse and complex molecules.

Building Blocks for Diverse Organic Molecules

The true power of this compound as a synthetic intermediate lies in the versatility of the carbon-iodine bond. This bond can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a linchpin in multi-step synthetic sequences.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. The Suzuki, Sonogashira, and Heck reactions, among others, allow for the attachment of a vast array of organic fragments to the phenyl ring. This enables the construction of complex biaryl systems, enynes, and stilbene-like structures, which are common motifs in pharmaceuticals and other biologically active molecules. The pyrrole ring itself can also be a target for further functionalization, adding another layer of synthetic versatility. This dual reactivity makes this compound a highly valuable building block for the synthesis of a wide range of complex organic molecules, including natural products and their analogues. chim.it

| Reaction | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki | Boronic Acid/Ester | C-C | Biaryl |

| Sonogashira | Terminal Alkyne | C-C (sp-sp2) | Arylalkyne |

| Heck | Alkene | C-C (sp2-sp2) | Arylalkene |

| Buchwald-Hartwig | Amine | C-N | Arylamine |

| Stille | Organostannane | C-C | Biaryl/Vinylarene |

Precursors for Natural Product Synthesis

The utility of this compound as a precursor is prominently displayed in the total synthesis of marine alkaloids, particularly the lamellarin family. rsc.orgchim.itpsu.edu Lamellarins are a class of marine-derived natural products known for their diverse and potent biological activities, including cytotoxicity against cancer cell lines. researchgate.netresearchgate.net Structurally, many lamellarins feature a core 3,4-diarylpyrrole-2-carboxylate framework. nih.gov

The synthesis of these complex natural products often relies on the strategic and sequential introduction of various aryl groups onto a central pyrrole ring. This is where a precursor like this compound becomes critical. The carbon-iodine bond on the phenyl ring is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. mdpi.com This allows for the controlled and efficient formation of carbon-carbon bonds, enabling the attachment of the intricate aryl and heteroaryl moieties that characterize the lamellarin skeleton.

For instance, in a synthetic route towards Lamellarin O, the 1-(3-iodophenyl) group can be envisioned as a key structural element. Following the initial formation of the pyrrole ring, the iodo-substituent serves as a convergence point for coupling with other elaborate fragments of the target molecule. This modular approach is central to modern synthetic strategies, allowing for flexibility and the potential to create analogues of the natural product. The Barton-Zard reaction is a key method for constructing the pyrrole ring itself. rsc.orgresearchgate.net

Table 1: Hypothetical Synthetic Application in Natural Product Synthesis

| Step | Precursor | Reaction Type | Reagent/Catalyst | Resulting Moiety |

|---|---|---|---|---|

| 1 | This compound | Suzuki Coupling | Arylboronic acid / Pd catalyst | Introduction of a second aryl group |

| 2 | Arylated Pyrrole Intermediate | C-H Activation/Functionalization | Metal Catalyst | Further elaboration of the core structure |

| 3 | Functionalized Intermediate | Cyclization/Lactonization | Acid/Base | Formation of polycyclic lamellarin core |

Enabling Access to Compound Libraries for Chemical Space Exploration

The concept of "chemical space" encompasses the vast number of all possible small molecules. Exploring this space is a fundamental goal in drug discovery and chemical biology, as it can lead to the identification of novel bioactive compounds. nih.govunivr.itnih.gov Natural products and their derivatives serve as excellent starting points for this exploration because they occupy regions of chemical space that are proven to be biologically relevant. nih.govdiva-portal.org

The compound this compound is an ideal scaffold for generating compound libraries through diversity-oriented synthesis. The strategic iodo-functionality acts as a versatile chemical handle for a wide range of palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net By reacting this single precursor with a diverse set of coupling partners (e.g., various boronic acids in Suzuki coupling, alkynes in Sonogashira coupling, or amines in Buchwald-Hartwig amination), a large library of structurally related but distinct molecules can be rapidly synthesized. nih.gov

This approach was utilized in the creation of a library of pyrazole-based analogues of Lamellarin O, where Suzuki cross-coupling was a key step in diversifying the core structure. nih.gov Such libraries allow researchers to systematically probe structure-activity relationships and explore new regions of biologically relevant chemical space. nih.gov The ability to generate significant molecular diversity from a common, readily accessible precursor like this compound is a powerful strategy for discovering new molecular probes and potential therapeutic leads. nih.gov

Table 2: Illustrative Generation of a Compound Library via Suzuki Coupling

| Entry | Coupling Partner (Ar-B(OH)₂) | Resulting Compound Structure |

|---|---|---|

| 1 | Phenylboronic acid | 1-(biphenyl-3-yl)-2,5-dimethyl-1H-pyrrole |

| 2 | 4-Methoxyphenylboronic acid | 1-(4'-methoxybiphenyl-3-yl)-2,5-dimethyl-1H-pyrrole |

| 3 | Pyridine-3-boronic acid | 2,5-dimethyl-1-(3-(pyridin-3-yl)phenyl)-1H-pyrrole |

| 4 | Thiophene-2-boronic acid | 2,5-dimethyl-1-(3-(thiophen-2-yl)phenyl)-1H-pyrrole |

Exploration of Novel Chemical Reactivity and Transformation

The molecular architecture of this compound offers a platform for exploring a rich variety of chemical transformations, primarily centered around the reactivity of the C-I bond. This bond is a cornerstone of modern organometallic chemistry, enabling a suite of powerful palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.orgmdpi.com

The Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine (3-iodoaniline), is the most direct method for synthesizing the N-aryl pyrrole core. mdpi.comresearchgate.netresearchgate.net Once formed, the iodinated precursor can undergo numerous transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further elaborated. mdpi.com

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine or alkylarylamine linkages. nih.gov

Stille Coupling: Reaction with organostannanes, providing another route to C-C bond formation. acs.org

These transformations are not merely academic exercises; they are instrumental in building molecular complexity and accessing novel heterocyclic systems. researchgate.net For example, the products of these reactions can serve as intermediates for more complex fused polycyclic pyrrole derivatives, which are of interest in materials science and medicinal chemistry. nih.govscielo.br

Table 3: Key Transformations of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C(sp²)-N |

Structural Motifs in Advanced Chemical Systems and Supramolecular Assemblies

Beyond its role as a reactive intermediate, the this compound molecule itself can function as a fundamental structural motif in the design of advanced chemical systems and supramolecular assemblies. researchgate.netmdpi.com Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-stacking, and halogen bonds. mdpi.com

Most significantly, the iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. This interaction is highly directional and has become a powerful tool in crystal engineering for designing materials with specific structures and properties. The iodine atom in this compound can act as a potent halogen bond donor, directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. This controlled organization is crucial for the development of novel materials like liquid crystals, porous organic frameworks, and organic conductors.

Table 4: Potential Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group | Resulting Structure |

|---|---|---|---|

| Halogen Bonding | C-I (Iodine atom) | Lewis bases (e.g., N, O atoms) | Directional chains or networks |

| π-π Stacking | Phenyl Ring / Pyrrole Ring | Phenyl Ring / Pyrrole Ring | Stacked columnar or layered arrays |

| C-H···π Interactions | C-H bonds | Aromatic rings | T-shaped or parallel-displaced motifs |

Future Perspectives and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Methodologies

While the synthesis of N-aryl pyrroles can be achieved through established methods like the Paal-Knorr synthesis or transition-metal-catalyzed cross-coupling reactions, future research will likely focus on developing more efficient, sustainable, and scalable methodologies. researchgate.netnih.gov The Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-iodoaniline), is a classic route. mdpi.comnih.gov However, emerging research is geared towards greener reaction conditions, such as using water as a solvent or employing reusable catalysts to minimize environmental impact. researchgate.net

Transition-metal catalysis, particularly with palladium and copper, offers a powerful alternative for constructing the N-aryl bond. researchgate.netresearchgate.net Future investigations could explore ligand-free copper-catalyzed N-arylation or advanced palladium-catalyzed cascade reactions that form multiple bonds in a single operation, enhancing atom economy and reducing purification steps. researchgate.netmdpi.com The development of photocatalytic, metal-free coupling conditions represents another promising frontier, offering milder reaction pathways for the synthesis of this and related compounds. researchgate.net

| Methodology | Reactants | Potential Advantages | Areas for Future Research |

|---|---|---|---|

| Paal-Knorr Synthesis | 2,5-Hexanedione (B30556) + 3-Iodoaniline (B1194756) | High yields, readily available starting materials. | Development of green catalysts, use of aqueous media, microwave-assisted synthesis. |

| Palladium-Catalyzed Cross-Coupling | 2,5-Dimethylpyrrole + 1,3-Diiodobenzene (B1666199) | High functional group tolerance, modularity. | Development of more active and stable catalysts, lower catalyst loadings, cascade processes. mdpi.comnih.gov |

| Copper-Catalyzed N-Arylation | 2,5-Dimethylpyrrole + 1,3-Diiodobenzene | Lower cost compared to palladium, effective for N-arylation. | Exploration of ligand-free conditions, air-stable catalyst systems. researchgate.net |

| Photocatalytic Metal-Free Coupling | Aryl Halide + Pyrrole (B145914) | Mild reaction conditions, avoids transition metals. | Expanding substrate scope, improving reaction efficiency and scalability. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, reproducibility, and scalability. springerprofessional.desci-hub.se The synthesis of heterocyclic compounds, including pyrroles, has been shown to benefit significantly from continuous-flow processing, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. uc.ptdurham.ac.uk

Future work will likely focus on adapting the synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole to continuous-flow reactors. researchgate.net This approach could enable the safe handling of reactive intermediates and exothermic reactions, often leading to higher yields and cleaner reaction profiles compared to traditional batch methods. mdpi.com Furthermore, integrating flow reactors with automated platforms and in-line purification and analysis techniques can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. durham.ac.uk This automation is particularly advantageous for multi-step syntheses, including subsequent derivatization reactions. nih.gov

Advanced Computational Studies for Precise Property Prediction and Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new compounds with desired characteristics. rsc.org For this compound and its derivatives, advanced computational studies using methods like Density Functional Theory (DFT) can offer deep insights into their electronic structure, stability, and reactivity. rsc.org

Future research can employ Quantitative Structure-Activity Relationship (QSAR) and 3D-pharmacophore modeling to predict the potential biological activities of molecules derived from this scaffold. nih.govnih.gov Such in-silico screening can prioritize the synthesis of compounds with a higher probability of exhibiting specific therapeutic effects, thereby accelerating drug discovery programs. rsc.org Computational models can also predict the physicochemical properties relevant to material science, such as electronic band gaps, charge transport capabilities, and photophysical behavior, guiding the design of novel organic electronic materials. nih.gov

Expanding Derivatization Capabilities for Targeted Chemical Functionality

The iodo group on the phenyl ring of this compound serves as a highly versatile synthetic handle for a multitude of derivatization reactions. This feature is paramount for creating diverse chemical libraries for various applications. The C-I bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with various aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds, creating biaryl or styrenyl derivatives. nih.govmdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl-alkyne structures, which are important for extending π-conjugation in materials or as precursors for other heterocycles.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups by coupling with a wide range of primary or secondary amines.

These transformations allow for the systematic modification of the compound's steric and electronic properties. Additionally, derivatization of the pyrrole ring itself, for instance through Vilsmeier-Haack formylation to introduce aldehyde groups, can provide further points for chemical modification. nih.govmanasalifesciences.com The ability to functionalize both the phenyl and pyrrole moieties opens up vast possibilities for creating molecules with precisely tailored functionalities.

| Reaction Type | Coupling Partner | Potential Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl Group | Biaryl-substituted Pyrroles |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group | Alkynyl-substituted Pyrroles |

| Heck Coupling | Alkene | Vinyl Group | Styrenyl-substituted Pyrroles |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino Group (-NR₂) | Amino-substituted Aryl Pyrroles |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Aldehyde Group (-CHO) on Pyrrole Ring | Formyl-substituted Pyrroles |

Exploration of New Material Science Applications and Technological Advancements

Pyrrole-based compounds are foundational to the field of material science, particularly in the development of conducting polymers and materials for organic electronics. ontosight.aiontosight.ai The structure of this compound is an excellent starting point for designing novel functional materials.

Through the derivatization strategies mentioned above, especially those that extend the π-conjugated system (e.g., Suzuki and Sonogashira couplings), it is possible to synthesize novel chromophores and fluorophores. researchgate.net These new molecules could be investigated for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of electron-donating or electron-withdrawing groups via cross-coupling can be used to tune the HOMO/LUMO energy levels, thereby controlling the optical and electronic properties of the resulting materials. acs.org For instance, creating donor-acceptor architectures based on this scaffold could lead to materials with strong intramolecular charge transfer, which is desirable for non-linear optical applications and near-infrared (NIR) absorption. acs.org

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to the iodine substituent’s reactivity. For example, analogous iodophenyl pyrroles are synthesized by reacting 2,5-dimethylpyrrole with iodobenzene derivatives under inert atmospheres using catalysts like Pd(PPh₃)₄ . Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically affect yields, with optimized protocols reporting ~75% efficiency for similar trifluoromethyl-substituted pyrroles .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Key techniques include:

- ¹H NMR : Methyl groups on the pyrrole ring appear as singlets (~δ 2.10 ppm), while aromatic protons resonate as multiplet signals (δ 7.3–8.3 ppm). The iodine substituent causes deshielding in adjacent protons .

- FT-IR : Absence of N–H stretching (3300–3500 cm⁻¹) confirms substitution at the pyrrole nitrogen. Aromatic C–I stretching is observed near 550–650 cm⁻¹ .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M]+ at m/z 327.00 for C₁₂H₁₂IN) .

Q. What are the challenges in purifying iodinated pyrrole derivatives, and how can they be addressed?

Iodinated compounds often exhibit low solubility in polar solvents. Column chromatography with non-polar eluents (e.g., hexane:ethyl acetate = 10:1) or recrystallization from ethanol/water mixtures is effective. Monitoring via TLC (Rf ~0.3–0.4 in hexane:EA) helps track fractions .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties of this compound in optoelectronic applications?

The iodine atom’s electron-withdrawing nature reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. Computational studies (DFT) on similar iodophenyl pyrroles show a 0.3–0.5 eV reduction compared to non-halogenated analogs, making them suitable for OLEDs or photovoltaic materials . Experimental validation via cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/AgCl) .

Q. What discrepancies arise in reported melting points or spectral data for iodinated pyrroles, and how can they be resolved?

Variations in melting points (e.g., 142–143°C vs. 143–144°C for nitrophenyl analogs ) may stem from polymorphic forms or impurities. Reproducibility requires strict control of crystallization conditions (e.g., cooling rate, solvent purity). Conflicting NMR signals can be resolved using 2D techniques (COSY, HSQC) to assign overlapping peaks .

Q. How can X-ray crystallography using SHELX software improve structural determination of this compound?

SHELXL refinement (via Olex2 or similar interfaces) enables precise determination of bond lengths and angles, particularly the C–I bond (~2.09 Å) and pyrrole ring planarity. High-resolution data (R1 < 0.05) are achievable with synchrotron sources, resolving disorder in the iodophenyl group .

Q. What role does this compound play in transition-metal-catalyzed C–H activation reactions?

The iodine atom acts as a directing group, facilitating regioselective C–H functionalization. For example, Pd-catalyzed coupling at the ortho-position of the iodophenyl group enables synthesis of biaryl systems, critical in pharmaceutical intermediates. Yields >80% are reported using ligands like XPhos .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the synthesis of iodinated pyrroles?

Q. What computational tools are recommended for predicting the photophysical properties of this compound?

Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra (λmax ~350–400 nm) and fluorescence quantum yields. Software packages like Gaussian or ORCA are widely used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.